(4-Fluorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride
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Overview
Description
(4-Fluorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a phenylcyclopropyl group attached to a methanamine backbone, with the hydrochloride salt form enhancing its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride typically involves a multi-step process. One common method includes the cyclopropanation of a suitable phenyl derivative followed by the introduction of the fluorophenyl group. The reaction conditions often involve the use of strong bases and catalysts to facilitate the cyclopropanation and subsequent functionalization steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylcyclopropylmethanamines.
Scientific Research Applications
(4-Fluorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The fluorophenyl and phenylcyclopropyl groups play a crucial role in binding to these targets, influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl) (pyridin-4-yl)methanamine hydrochloride
- (1- (4-Fluorophenyl)cyclopropyl)methanamine hydrochloride
- (2-chlorophenyl) (4-fluorophenyl)methanamine hydrochloride
Uniqueness
(4-Fluorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of the fluorophenyl and phenylcyclopropyl groups provides a unique profile that can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
(4-fluorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN.ClH/c17-13-8-6-12(7-9-13)16(18)15-10-14(15)11-4-2-1-3-5-11;/h1-9,14-16H,10,18H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAJBSSBQLGHES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(C2=CC=C(C=C2)F)N)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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